(N,N-Diethyl-3-aminopropyl)trimethoxysilane (CAS: 41051-80-3) is a specialized tertiary aminosilane coupling agent characterized by a sterically hindered N,N-diethylamino group and highly reactive trimethoxysilyl anchors [1]. Unlike common primary aminosilanes, this compound provides basicity and a readily quaternizable nitrogen site without acting as a strong nucleophile [2]. In industrial procurement, it is primarily selected for the surface modification of silica, glass, and metal oxides where primary amines would cause unwanted cross-linking, agglomeration, or side reactions [1]. Its rapid hydrolysis rate and unique steric profile make it a critical precursor for advanced nanocomposites, supported catalysts, and cross-linked ion-exchange membranes[3].
Substituting (N,N-Diethyl-3-aminopropyl)trimethoxysilane with common primary aminosilanes, such as APTES or APTMS, frequently leads to catastrophic process failures in specialized applications [1]. In colloidal silica modification, primary amines form hydrogen bonds and bridge particles, causing severe agglomeration and irreversible gelling[2]. In catalytic and synthetic applications, the unhindered primary amine acts as a strong nucleophile, leading to unwanted Schiff base formation with carbonyl-containing substrates and deactivating the system [3]. Furthermore, for anion-exchange membrane manufacturing, primary amines require exhaustive, multi-step alkylation to create quaternary ammonium sites, whereas the tertiary amine in this compound can be directly and efficiently quaternized in a single step [1].
When surface-modifying 100 nm colloidal silica, the choice of aminosilane dictates the physical stability of the resulting dispersion. Standard primary aminosilanes like APTES cause rapid flocculation and gelling due to inter-particle bridging [1]. In direct contrast, surface treatment with (N,N-Diethyl-3-aminopropyl)trimethoxysilane yields highly stable dispersions with no significant increase in particle size, maintaining the discrete nanoscale nature of the silica [1].
| Evidence Dimension | Dispersion stability and particle size retention |
| Target Compound Data | Yields stable dispersions with no increase in particle size |
| Comparator Or Baseline | APTES (causes immediate flocculation, gelling, and agglomeration) |
| Quantified Difference | Complete elimination of gelling behavior and agglomeration |
| Conditions | Surface treatment of 100 nm colloidal silica in solvent |
Enables the scalable manufacturing of aminosilane-modified colloidal silica for polymer nanocomposites without losing nanoscale dispersion or clogging process equipment.
In the fabrication of high-temperature proton and alkaline exchange membranes, (N,N-Diethyl-3-aminopropyl)trimethoxysilane serves a dual role as both a cross-linking agent (via siloxane hydrolysis) and a quaternization site [1]. Compared to non-crosslinked poly(aryl ether sulfone) baselines, membranes utilizing this silane achieve superior mechanical strength and ionic conductivity, reaching a tensile strength of 9.16 MPa and a conductivity of 74.8 mS/cm at 180 °C [1].
| Evidence Dimension | Tensile strength and high-temperature ionic conductivity |
| Target Compound Data | 9.16 MPa tensile strength; 74.8 mS/cm conductivity at 180 °C |
| Comparator Or Baseline | Non-crosslinked poly(aryl ether sulfone) baselines (exhibit lower dimensional stability and mechanical strength) |
| Quantified Difference | Significant enhancement in mechanical properties and stable high-temperature conductivity |
| Conditions | Quaternized poly(aryl ether sulfone) (QPAES) membranes doped with phosphoric acid |
Crucial for fuel cell developers needing a dual-function precursor that simplifies the synthesis of robust, high-conductivity ionomer membranes.
Primary aminosilanes can interfere with carbonyl-containing substrates via Schiff base formation. The N,N-diethyl tertiary amine provides a basic, sterically hindered site that effectively anchors transition metals, such as PdCl2, to silica supports without undergoing nucleophilic side reactions [1]. This specific structural advantage accelerates catalytic processes like the Tsuji-Trost reaction and 1,4-additions while preserving substrate integrity [1].
| Evidence Dimension | Substrate compatibility and catalyst anchoring efficiency |
| Target Compound Data | Anchors PdCl2 cleanly without reacting with aldehydes/ketones |
| Comparator Or Baseline | Primary aminosilanes like APTES (undergo Schiff base formation with carbonyls) |
| Quantified Difference | Prevention of nucleophilic side-reactions and catalyst deactivation |
| Conditions | Silica-supported PdCl2 catalyst for 1,4-addition and Tsuji-Trost reactions |
Allows chemical manufacturers to immobilize catalysts for complex organic syntheses without consuming reactive carbonyl substrates.
Due to its inability to cause inter-particle bridging, this compound is the ideal choice for functionalizing colloidal silica nanoparticles [1]. It ensures stable, non-gelling dispersions that can be seamlessly blended into acrylic or polyurethane matrices to improve wear-resistance and modulus [1].
The tertiary amine group allows for direct quaternization, while the trimethoxysilyl group forms a robust Si-O-Si cross-linked network[2]. This makes it a preferred precursor for manufacturing high-temperature, mechanically stable ionomer membranes for fuel cells[2].
Used to anchor palladium or other metal catalysts onto silica supports[3]. Its sterically hindered tertiary amine prevents unwanted nucleophilic attacks on sensitive substrates, making it superior to primary aminosilanes for catalyzing Tsuji-Trost and 1,4-addition reactions[3].
The compound can be grafted onto cotton or other fabrics and subsequently quaternized to create durable, positively charged alkyl-chain surfaces [4]. These modified textiles exhibit high puncture capacity against bacterial membranes, significantly increasing antibacterial performance against pathogens like S. aureus [4].
Corrosive;Irritant